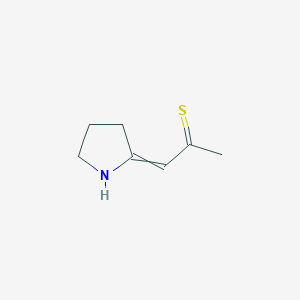

1-(Pyrrolidin-2-ylidene)-2-propanethione

Description

Properties

Molecular Formula |

C7H11NS |

|---|---|

Molecular Weight |

141.24 g/mol |

IUPAC Name |

1-pyrrolidin-2-ylidenepropane-2-thione |

InChI |

InChI=1S/C7H11NS/c1-6(9)5-7-3-2-4-8-7/h5,8H,2-4H2,1H3 |

InChI Key |

BEHAPUCAMINSEI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=S)C=C1CCCN1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Pyrrolidin 2 Ylidene 2 Propanethione and Analogues

Retrosynthetic Analysis and Precursor Strategyrsc.org

Primary Disconnection: Thionation The thioketone functional group in the target molecule can be retrosynthetically disconnected to its corresponding ketone precursor, 1-(Pyrrolidin-2-ylidene)-2-propanone (A) . This transformation is a common and reliable functional group interconversion achieved through thionation reactions.

Secondary Disconnection: Cyclization of the Pyrrolidin-2-ylidene Core The precursor ketone (A) contains the key pyrrolidin-2-ylidene core. This five-membered heterocyclic ring is a privileged motif in medicinal chemistry. rsc.org A powerful and versatile method for its construction is the [3+2] cycloaddition reaction involving an azomethine ylide. rsc.orgnih.gov Therefore, the pyrrolidin-2-ylidene ring can be disconnected to an azomethine ylide synthon (B) and a suitable dipolarophile (C) . For the synthesis of precursor (A) , a plausible dipolarophile would be an α,β-unsaturated ketone bearing the propanone side chain.

This retrosynthetic pathway identifies readily available or synthetically accessible starting materials, such as amino acids (to generate the azomethine ylide) and simple α,β-unsaturated ketones, as the foundational building blocks for the synthesis of 1-(Pyrrolidin-2-ylidene)-2-propanethione.

Detailed Reaction Pathways and Mechanistic Considerationsrsc.orgmdpi.comresearchgate.netvjol.info.vnmdpi.com

The forward synthesis, based on the retrosynthetic analysis, involves two main stages: the formation of the pyrrolidin-2-ylidene core followed by the thionation of the ketone.

The conversion of the ketone precursor, 1-(Pyrrolidin-2-ylidene)-2-propanone, to the target thioketone is a critical step. Thionation is an effective method for replacing a carbonyl oxygen atom with a sulfur atom. researchgate.net Various reagents have been developed for this purpose, with Lawesson's Reagent (LR) and phosphorus pentasulfide (P4S10) being the most prominent. researchgate.netnih.govnih.gov

Lawesson's Reagent (LR): This is a widely used thionating agent for converting ketones, amides, and lactams into their corresponding thio-derivatives. nih.gov The reaction mechanism involves the initial decomposition of LR into reactive dithiophosphine ylides. One of these ylides adds to the carbonyl oxygen of the substrate to form a four-membered thiaoxaphosphetane intermediate. nih.gov This intermediate then undergoes cycloreversion to yield the desired thioketone and a stable phosphorus-oxygen byproduct. The reaction rate is typically faster for ketones compared to esters. nih.gov

Phosphorus Pentasulfide (P4S10): P4S10 is another classical reagent for thionation. researchgate.netnih.gov It can be used alone, often in a high-boiling solvent like pyridine (B92270) or xylene, or in combination with other reagents to enhance its reactivity and solubility. nih.govgoogle.com For instance, the combination of P4S10 with hexamethyldisiloxane (B120664) (HMDO) provides an efficient system for converting ketones to thiones, with yields often comparable or superior to those obtained with Lawesson's reagent. researchgate.netaudreyli.com This combination has the advantage of simpler workup procedures, as the byproducts can be removed by hydrolysis or simple filtration. researchgate.netaudreyli.com

| Thionating Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Lawesson's Reagent (LR) | Toluene (B28343) or Xylene, reflux | High efficiency for ketones and amides nih.gov | Chromatographic removal of byproducts often required researchgate.net |

| P4S10 | Pyridine or Xylene, reflux | Cost-effective | Low solubility, harsh conditions, side reactions nih.gov |

| P4S10 / HMDO | Toluene or Xylene, reflux | High yields, simple hydrolytic workup researchgate.netaudreyli.com | Requires preparation of the reagent mixture |

The construction of the pyrrolidine (B122466) ring is a cornerstone of the synthesis. Among the various methods available, the [3+2] cycloaddition of azomethine ylides stands out for its efficiency and stereoselectivity. rsc.orgmdpi.commdpi.com

Azomethine Ylide Generation and Cycloaddition: Azomethine ylides are versatile 1,3-dipoles used extensively in the synthesis of five-membered nitrogen heterocycles. nih.gov They can be generated in situ from various precursors, including the condensation of α-amino acids with aldehydes or ketones, or the thermal or photochemical ring-opening of aziridines. acs.org

A common and highly effective method involves the decarboxylative condensation of an α-amino acid (such as proline or sarcosine) with a carbonyl compound. The resulting azomethine ylide then readily participates in a [3+2] cycloaddition with a suitable dipolarophile. mdpi.com In the context of synthesizing the precursor 1-(Pyrrolidin-2-ylidene)-2-propanone, an α,β-unsaturated ketone would serve as the dipolarophile. The reaction is highly regio- and stereoselective, leading to densely functionalized pyrrolidine derivatives. nih.govrsc.org The use of multicomponent reactions, where the azomethine ylide is generated and trapped in one pot, offers significant advantages in terms of efficiency and atom economy. researchgate.net

Other synthetic routes to the pyrrolidine core include the cyclization of amino alcohols or amino ketones and reductive amination of 1,4-dicarbonyl compounds. mdpi.com However, the [3+2] cycloaddition strategy is particularly powerful for creating complex and highly substituted pyrrolidine rings. nih.govacs.org

Optimizing reaction conditions is crucial for maximizing yield and purity while ensuring the process is scalable.

Solvent: The choice of solvent can significantly influence the rate and outcome of both the cycloaddition and thionation steps. For [3+2] cycloadditions, solvents like methanol, ethanol (B145695), or toluene are commonly used. rsc.orgresearchgate.net For thionation reactions, high-boiling aromatic solvents such as toluene or xylene are typical to facilitate the reaction, which often requires elevated temperatures. nih.gov

Temperature: Thionation reactions generally require reflux conditions. nih.gov In contrast, azomethine ylide cycloadditions can often be performed at room temperature or with mild heating, which can be beneficial for controlling selectivity. researchgate.net

Catalysis: While many [3+2] cycloadditions proceed thermally, catalysis can enhance reaction rates and control stereoselectivity. Metal catalysts and organocatalysts have been successfully employed in asymmetric versions of this reaction. rsc.org

Scalability: For a synthetic route to be practical, it must be scalable. Multicomponent reactions are inherently advantageous for scalability as they reduce the number of separate purification steps. researchgate.net The use of reagents like the P4S10/HMDO combination, which allows for non-chromatographic purification, is also a significant benefit for large-scale synthesis. researchgate.net Gram-scale experiments have been successfully demonstrated for the synthesis of pyrrolidin-2-ylidene derivatives via 1,3-dipolar cycloaddition, indicating the potential for scalability. researchgate.net

Stereochemical Control and Diastereoselectivity in Synthetic Routes

The synthesis of this compound can potentially generate multiple stereoisomers, making stereochemical control a critical aspect of the synthetic design. The key stereocenters are typically introduced during the formation of the pyrrolidine ring.

The [3+2] cycloaddition of azomethine ylides is a powerful tool for controlling stereochemistry. The reaction is often highly diastereoselective, with the relative stereochemistry of the newly formed centers being dictated by the geometry of the transition state. nih.govrsc.org The endo-transition state is often favored due to secondary orbital interactions, leading to a specific diastereomer. nih.gov

For enantioselective synthesis, catalytic asymmetric 1,3-dipolar cycloadditions have been extensively developed. rsc.org This approach utilizes a chiral catalyst, typically a metal complex with a chiral ligand, to create a chiral environment that directs the cycloaddition to favor one enantiomer over the other. This method allows for the construction of enantiomerically enriched pyrrolidines, which is crucial for the development of chiral molecules. The diastereoselective synthesis of highly substituted pyrrolidin-2-ylidene derivatives with the formation of three stereogenic centers has been achieved with excellent control. rsc.orgresearchgate.net

| Method | Description | Outcome | Reference Example |

|---|---|---|---|

| Diastereoselective [3+2] Cycloaddition | Reaction between an azomethine ylide and a dipolarophile, governed by transition state energetics. | Formation of a specific diastereomer. | Synthesis of highly substituted pyrrolidin-2-ylidene derivatives. rsc.org |

| Catalytic Asymmetric [3+2] Cycloaddition | Use of a chiral metal catalyst or organocatalyst to induce enantioselectivity. | Formation of one enantiomer in excess. | Versatile access to different stereochemical patterns in pyrrolidine synthesis. rsc.org |

Green Chemistry Approaches in Synthetic Design

Incorporating green chemistry principles into synthetic design aims to reduce waste, minimize energy consumption, and use less hazardous materials. Several strategies can be applied to the synthesis of this compound.

Multicomponent Reactions (MCRs): As mentioned, using MCRs for the synthesis of the pyrrolidin-2-ylidene core is a key green strategy. researchgate.net These reactions improve atom and step economy by combining multiple starting materials in a single operation, which reduces waste and the need for intermediate purification steps. researchgate.netvjol.info.vn

Use of Eco-friendly Solvents: Replacing hazardous solvents with greener alternatives is a fundamental principle of green chemistry. For the synthesis of pyrrolidinone derivatives, ethanol has been used as an environmentally friendly solvent. vjol.info.vn

Catalyst-free Conditions: Developing reactions that can proceed efficiently without a catalyst is highly desirable. Some syntheses of pyrrolidin-2-ylidenes can be performed under simple, catalyst-free conditions, which simplifies the process and avoids the use of potentially toxic or expensive catalysts. nih.gov

Energy Efficiency: The use of alternative energy sources like microwave irradiation can significantly shorten reaction times for thionation reactions, leading to improved energy efficiency compared to conventional heating methods. nih.gov

By integrating these approaches, the synthesis of this compound and its analogues can be made more sustainable and environmentally responsible.

Elucidation of Molecular Structure and Electronic Properties Through Advanced Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the detailed structural features of 1-(Pyrrolidin-2-ylidene)-2-propanethione in solution. This compound, a β-enaminothione, can theoretically exist in equilibrium between two tautomeric forms: the enaminethione form and the iminethiol form. NMR studies are crucial for identifying the predominant tautomer and characterizing its conformational dynamics.

One-dimensional (1D) and two-dimensional (2D) NMR experiments collectively provide an unambiguous assignment of all proton and carbon signals, confirming the molecule's covalent framework.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine (B122466) ring protons, the methyl group, and the vinyl proton. A key diagnostic signal is the N-H proton of the enamine tautomer, which typically appears as a broad singlet at a significantly downfield chemical shift (e.g., >10 ppm) due to strong intramolecular hydrogen bonding with the thiocarbonyl sulfur.

¹³C NMR: The carbon NMR spectrum provides evidence for the thiocarbonyl group (C=S), which resonates at a characteristic downfield position. Other key signals correspond to the olefinic carbons of the enamine system and the carbons of the pyrrolidine ring.

2D NMR:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the mapping of adjacent protons within the pyrrolidine ring and the side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with its directly attached carbon, enabling the definitive assignment of carbon resonances.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Enaminethione Tautomer)

| Position | Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations |

| 1 | N-H | >10 (broad s) | - | C2, C1', C5' |

| 2 | C=C | - | High | - |

| 3 | =CH | ~5.0-6.0 (s) | ~90-100 | C2, C4, C1' |

| 4 | C=S | - | >200 | H3, H5 |

| 5 | CH₃ | ~2.0-2.5 (s) | ~25-35 | C4, C3 |

| 2' | CH₂ | ~3.0-3.5 (t) | ~45-55 | C1', C3' |

| 3' | CH₂ | ~1.8-2.2 (m) | ~20-30 | C2', C4' |

| 4' | CH₂ | ~1.8-2.2 (m) | ~25-35 | C3', C5' |

| 5' | C=N | - | High | H4' |

Note: Chemical shifts are illustrative and can vary based on solvent and experimental conditions. s=singlet, t=triplet, m=multiplet.

The molecular structure of this compound is not static. Dynamic NMR (DNMR) studies, conducted at variable temperatures, are employed to investigate the energetics of interconversion processes.

Tautomerization: The primary dynamic process of interest is the potential imine-enamine tautomerism. academie-sciences.frlibretexts.org While the enaminethione form is generally more stable in related β-thioxoketones due to a strong intramolecular hydrogen bond and conjugation, the iminethiol tautomer could exist in a measurable equilibrium. mdpi.com DNMR can be used to probe this equilibrium. At low temperatures, separate signals for both tautomers might be observed if the interconversion rate is slow on the NMR timescale. As the temperature increases, these signals would broaden and eventually coalesce into a single set of averaged peaks. Analysis of these temperature-dependent spectral changes allows for the determination of the thermodynamic parameters and the activation energy barrier (ΔG‡) for the tautomerization process.

Restricted Rotation: The partial double-bond character of the C-N bond in the enamine system can lead to restricted rotation, resulting in distinct signals for protons or carbons that would otherwise be chemically equivalent. researchgate.net Variable-temperature NMR can also be used to study the rotational barrier around this bond.

Advanced Mass Spectrometry for Fragmentation Pathways and Isomeric Differentiation

Mass spectrometry (MS) provides crucial information about the compound's molecular weight and its fragmentation behavior upon ionization, which aids in structural confirmation.

High-Resolution Mass Spectrometry is used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the unambiguous calculation of the elemental formula (C₇H₁₁NS), distinguishing it from any other isobaric compounds.

Tandem Mass Spectrometry (MS/MS) is a powerful technique for probing the compound's structure by analyzing the fragmentation patterns of a selected precursor ion. The protonated molecule [M+H]⁺ is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic product ions. The fragmentation pathways are highly dependent on the molecule's structure. For this compound, the fragmentation is expected to be analogous to that of related α-pyrrolidinophenone structures. wvu.eduresearchgate.netresearchgate.netwvu.edu A plausible fragmentation pathway would involve initial cleavage alpha to the pyrrolidine nitrogen, a common and dominant pathway for such compounds. wvu.eduresearchgate.net

Table 2: Plausible MS/MS Fragmentation Pathway for [M+H]⁺ of this compound

| m/z (mass/charge) | Proposed Structure/Fragment | Neutral Loss |

| 142.06 | [C₇H₁₁NS + H]⁺ (Precursor Ion) | - |

| 71.04 | Pyrrolidine iminium ion | C₃H₄S |

| 70.06 | 1-Pyrroline | C₃H₅S |

| 59.01 | Thioacetyl cation [CH₃CS]⁺ | C₅H₈N |

Note: The m/z values are calculated for the most abundant isotopes and represent plausible fragmentation pathways for structural elucidation.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive and high-resolution structural information for a compound in the solid state. This technique would unambiguously determine the three-dimensional arrangement of atoms, bond lengths, bond angles, and torsional angles of this compound.

Key insights that would be gained from an X-ray crystal structure include:

Tautomeric Confirmation: The analysis would definitively confirm which tautomer (enaminethione or iminethiol) exists in the crystalline state.

Molecular Geometry: Precise bond lengths would reveal the degree of electron delocalization within the conjugated π-system. For instance, the C-N and C-C bonds within the enamine moiety would exhibit lengths intermediate between typical single and double bonds.

Conformation: The study would reveal the specific conformation of the five-membered pyrrolidine ring (e.g., envelope or twist conformation) and the planarity of the enaminethione fragment. researchgate.net

Intermolecular Interactions: X-ray analysis elucidates the packing of molecules in the crystal lattice, revealing non-covalent interactions such as hydrogen bonds (e.g., N-H···S interactions between adjacent molecules), which govern the supramolecular architecture.

Table 3: Illustrative Crystallographic Data Obtainable for this compound

| Parameter | Information Provided |

| Crystal System | The fundamental symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements present in the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. |

| Z | The number of molecules per unit cell. |

| Bond Lengths (Å) | Precise distances between bonded atoms, indicating bond order and delocalization. |

| Bond Angles (°) | Angles between adjacent bonds, defining the molecular geometry. |

| Torsion Angles (°) | Dihedral angles that describe the conformation of the molecule and its substituents. |

| Hydrogen Bond Geometry | Distances and angles of intermolecular N-H···S or other hydrogen bonds. |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Bonding Analysis

Vibrational spectroscopy is a powerful tool for identifying the characteristic functional groups and probing the bonding framework of "this compound." Both FTIR and Raman spectroscopy measure the vibrational modes of a molecule, but they are governed by different selection rules, often providing complementary information.

Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum of "this compound" is expected to be characterized by several key absorption bands. The most prominent feature would be the C=S (thiocarbonyl) stretching vibration. Compared to the C=O stretch in its amide analog, N-vinyl-2-pyrrolidone, which appears around 1685 cm⁻¹, the C=S stretch is expected at a significantly lower frequency, typically in the range of 1050-1250 cm⁻¹. This region, however, can be complex due to coupling with other vibrations.

Another crucial feature is the C=C stretching vibration of the enamine system, which is anticipated to appear in the 1600-1650 cm⁻¹ region. The C-N stretching vibration of the vinylogous thioamide system is also a key diagnostic peak, likely to be observed in the 1250-1350 cm⁻¹ range. The spectrum would also display characteristic C-H stretching vibrations for the aliphatic protons of the pyrrolidine ring and the methyl group, typically found between 2850 and 3000 cm⁻¹. C-H bending vibrations are expected in the 1350-1470 cm⁻¹ region.

Raman Spectroscopy:

Raman spectroscopy is anticipated to provide complementary information. While the C=O bond in amides is a strong IR absorber, the C=S bond in thioamides often gives a more distinct Raman signal. Therefore, the C=S stretching vibration in "this compound" should be readily observable. The C=C double bond of the enamine moiety is also expected to produce a strong Raman band in the 1600-1650 cm⁻¹ range, as C=C bonds are generally strong Raman scatterers. Symmetric vibrations of the pyrrolidine ring and the C-S bond are also likely to be more prominent in the Raman spectrum compared to the FTIR spectrum.

Table 1: Expected Vibrational Frequencies for this compound This table is based on characteristic frequency ranges for the specified functional groups from analogous compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| C-H Stretch (Aliphatic) | 2850 - 3000 | FTIR, Raman |

| C=C Stretch (Enamine) | 1600 - 1650 | FTIR, Raman |

| C-H Bend | 1350 - 1470 | FTIR |

| C-N Stretch | 1250 - 1350 | FTIR |

| C=S Stretch (Thiocarbonyl) | 1050 - 1250 | FTIR, Raman |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Conjugation Effects

Electronic spectroscopy provides valuable information about the conjugated π-electron system and the electronic transitions within "this compound."

Ultraviolet-Visible (UV-Vis) Spectroscopy:

The UV-Vis absorption spectrum of this compound is expected to be dominated by electronic transitions involving the vinylogous thioamide chromophore. Two main transitions are anticipated: a lower-energy n → π* transition and a higher-energy π → π* transition.

The n → π* transition involves the excitation of a non-bonding electron from the sulfur atom to an anti-bonding π* orbital. This transition is typically weak and occurs at longer wavelengths. For thioamides, this absorption band is often observed in the near-UV or even the visible region.

The π → π* transition, which involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital, is expected to be much more intense. Due to the extended conjugation in the enaminothione system, this transition is likely to be red-shifted (moved to a longer wavelength) compared to simple thioamides. nih.gov The presence of the pyrrolidine ring as part of the enamine system will also influence the position of this absorption maximum. Studies on plasma-polymerized N-vinyl-2-pyrrolidone thin films have shown absorption peaks around 300 nm, which can be attributed to n → π* transitions. journalijsra.comscholarsrepository.com For "this compound," the replacement of the carbonyl with a thiocarbonyl group and the additional conjugation are expected to shift this absorption to even longer wavelengths.

Fluorescence Spectroscopy:

The fluorescence properties of "this compound" are more difficult to predict without experimental data. While some pyrrolidone derivatives can exhibit fluorescence, thioamides are often known to be fluorescence quenchers. However, the extended π-system and the specific molecular geometry could potentially lead to emissive behavior. If the compound is fluorescent, the emission wavelength would be longer than the absorption wavelength (Stokes shift). The fluorescence spectrum would provide further insights into the structure of the excited state and the relaxation pathways of the molecule.

Table 2: Predicted Electronic Transitions for this compound This table is based on typical absorption ranges for the chromophores present in the molecule.

| Transition | Expected Wavelength (λmax) Range (nm) | Characteristics |

|---|---|---|

| n → π* | 350 - 450 | Weak intensity, longer wavelength |

| π → π* | 280 - 350 | Strong intensity, shorter wavelength |

In Depth Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Bonding

Density Functional Theory (DFT) Studies on Molecular Orbitals, Charge Distribution, and Electrostatic Potential

No published DFT studies were found that specifically detail the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), charge distribution, or electrostatic potential maps for 1-(Pyrrolidin-2-ylidene)-2-propanethione.

Ab Initio Methods for High-Accuracy Energy and Property Predictions

There is no available literature reporting high-accuracy energy and property predictions for this compound using ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory.

Theoretical Analysis of Tautomerism and Isomerism

The class of β-enaminethiones, to which this compound belongs, is known to exhibit interesting tautomeric equilibria. However, specific computational analyses for this molecule are not available.

Energy Profiles and Transition States for Tautomeric Interconversion

No studies detailing the calculated energy profiles, activation barriers, or the structures of transition states for the tautomeric interconversion of this compound were identified.

Solvent Effects on Tautomeric Equilibria and Relative Stabilities

While solvent polarity is known to influence tautomeric equilibria in related systems, no specific computational research was found that models the effect of different solvents on the relative stabilities of the tautomers of this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

No molecular dynamics simulation studies have been published that explore the conformational landscapes, flexibility, or dynamic behavior of this compound.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry serves as a powerful tool for the prediction and interpretation of the spectroscopic parameters of "this compound". Through the application of quantum mechanical calculations, particularly Density Functional Theory (DFT), it is possible to obtain valuable insights into the molecule's nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. These theoretical predictions are instrumental in complementing experimental data, aiding in structural elucidation, and understanding the electronic properties of the compound.

The in silico prediction of NMR chemical shifts is a common application of computational chemistry in the structural analysis of organic molecules. rsc.org For "this compound," DFT calculations can be employed to predict the 1H and 13C chemical shifts. nrel.govchemrxiv.org These calculations are typically performed by optimizing the molecular geometry and then computing the NMR shielding tensors. By referencing these values to a standard, such as tetramethylsilane (B1202638) (TMS), the chemical shifts can be predicted with a reasonable degree of accuracy. researchgate.net Contemporary DFT protocols, when combined with empirical corrections, can achieve accuracies of approximately 1.5–2.5 ppm for 13C and 0.15–0.3 ppm for 1H chemical shifts. rsc.org A hypothetical set of predicted NMR data for "this compound" is presented in Table 1.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| C2 | - | 175.4 |

| C3' | 3.35 (t) | 48.2 |

| C4' | 2.05 (m) | 26.1 |

| C5' | 2.90 (t) | 45.8 |

| C1" | - | 202.1 |

| C2" | 2.45 (s) | 30.5 |

| C3" | 2.15 (s) | 28.9 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar chemical environments.

In addition to NMR spectroscopy, computational methods are also invaluable for predicting and interpreting IR and UV-Vis spectra. The vibrational frequencies in the IR spectrum of "this compound" can be calculated using DFT. These calculations provide information about the characteristic vibrational modes of the molecule, such as the C=S stretching, C=C stretching, and N-H bending frequencies. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, as DFT methods tend to overestimate vibrational frequencies. nih.gov

The electronic transitions of the molecule can be investigated using Time-Dependent DFT (TD-DFT), which allows for the prediction of the UV-Vis absorption spectrum. rsc.orgnih.gov These calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π → π* and n → π* transitions. This information is crucial for understanding the electronic structure and chromophoric properties of "this compound". A summary of predicted spectroscopic data is provided in Table 2.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| IR Spectroscopy | C=S Stretch | ~1100-1250 cm-1 |

| C=C Stretch | ~1600-1650 cm-1 | |

| N-H Bend | ~1500-1550 cm-1 | |

| UV-Vis Spectroscopy | λmax (π → π) | ~320-350 nm |

| λmax (n → π) | ~430-460 nm |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for enaminethiones and related compounds.

Reaction Mechanism Modeling and Energetic Considerations of Chemical Transformations

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions and understanding their energetic profiles. For "this compound," theoretical studies can provide detailed insights into its reactivity, including cycloaddition reactions, alkylations, and acylations. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and products, as well as to calculate activation energies and reaction enthalpies.

The enamine and enaminethione moieties in "this compound" are expected to be highly reactive. For instance, the enamine functionality can participate in Stork enamine alkylation and acylation reactions. youtube.com Computational modeling of these reactions would involve locating the transition state for the nucleophilic attack of the enamine on an electrophile, such as an alkyl halide or an acyl chloride. The calculated activation barriers would provide a quantitative measure of the reaction's feasibility.

Furthermore, the conjugated system in "this compound" makes it a candidate for cycloaddition reactions. mdpi.comresearchgate.net For example, a [3+2] cycloaddition with a dipolarophile could be investigated. DFT calculations can be used to determine the regioselectivity and stereoselectivity of such reactions by comparing the activation energies of the different possible pathways. The energetic data obtained from these calculations are crucial for predicting the major products and understanding the underlying electronic effects that govern the reaction's outcome. A hypothetical energy profile for a [3+2] cycloaddition reaction is presented in Table 3.

Table 3: Calculated Energetic Data for a Hypothetical [3+2] Cycloaddition Reaction of this compound

| Reaction Parameter | Pathway A (Regioisomer 1) | Pathway B (Regioisomer 2) |

| Activation Energy (ΔG‡) | 18.5 kcal/mol | 21.2 kcal/mol |

| Reaction Free Energy (ΔGr) | -12.3 kcal/mol | -10.8 kcal/mol |

Note: The data in this table is hypothetical and for illustrative purposes, based on computational studies of similar cycloaddition reactions.

The insights gained from reaction mechanism modeling can guide synthetic chemists in designing new reactions and optimizing existing ones. By understanding the energetic factors that control a reaction, it is possible to make informed decisions about reaction conditions, catalysts, and substrates to achieve the desired outcome.

Chemical Reactivity and Transformation Pathways of 1 Pyrrolidin 2 Ylidene 2 Propanethione

Nucleophilic and Electrophilic Reaction Sites of the Thioamide and Enamine/Imine Moieties

The molecule 1-(pyrrolidin-2-ylidene)-2-propanethione possesses a delocalized electron system, giving rise to multiple reactive sites. The principle of vinylogy suggests that the electronic properties of the thioamide group are transmitted through the conjugated C=C bond. nih.gov This creates a molecule with both electron-rich (nucleophilic) and electron-poor (electrophilic) centers. researchgate.netresearchgate.net

The enamine character, derived from the pyrrolidine (B122466) nitrogen and the adjacent double bond, makes the α-carbon (Cα) to the thioamide group strongly nucleophilic. libretexts.org Resonance delocalization pushes electron density from the nitrogen atom to this carbon, making it susceptible to attack by electrophiles. researchgate.net Conversely, the thiocarbonyl carbon (C=S) is an electrophilic site, analogous to the carbonyl carbon in ketones, and is a target for nucleophilic attack. khanacademy.orglibretexts.orgyoutube.com The sulfur atom of the thioamide can also exhibit nucleophilicity, particularly after deprotonation or in its thioenolate form. The imine functionality within the pyrrolidine ring also presents an electrophilic carbon atom.

The reactivity can be summarized by the key resonance structures that highlight the charge distribution across the molecule. The delocalization of the nitrogen lone pair creates a zwitterionic resonance contributor that emphasizes the nucleophilicity of the α-carbon and the electrophilicity of the thiocarbonyl carbon.

| Site | Type | Rationale |

|---|---|---|

| α-Carbon | Nucleophilic | High electron density due to conjugation with the enamine nitrogen. libretexts.org |

| Thiocarbonyl Carbon | Electrophilic | Electron-deficient due to the electronegativity of the sulfur atom. nih.gov |

| Sulfur Atom | Nucleophilic | Possesses lone pairs of electrons and can be deprotonated to a thioenolate. chemrxiv.orgchemrxiv.org |

| Nitrogen Atom | Nucleophilic/Basic | Lone pair of electrons, characteristic of amines. libretexts.org |

Cycloaddition Reactions Involving the Unsaturated Systems (e.g., [2+2], [3+2] cycloadditions)

The unsaturated framework of this compound makes it a candidate for various cycloaddition reactions, a powerful tool for constructing cyclic and heterocyclic systems. bohrium.com

[3+2] Cycloadditions: This class of reaction is particularly relevant for the synthesis of five-membered rings. wikipedia.org The pyrrolidine ring itself is often synthesized via the [3+2] cycloaddition of azomethine ylides with various dipolarophiles (alkenes or alkynes). acs.orgdiva-portal.org While the target molecule is already formed, its enamine double bond can act as the 2π-component (dipolarophile) in reactions with 1,3-dipoles like nitrile oxides or azomethine ylides, leading to more complex spiro- or fused-ring systems. mdpi.comresearchgate.net The Huisgen 1,3-dipolar cycloaddition is a prime example of this type of transformation, offering a route to highly substituted five-membered heterocycles. wikipedia.orgrsc.orgnih.gov

[2+2] Cycloadditions: The electron-rich enamine double bond can participate in [2+2] cycloadditions with electron-deficient partners like ketenes or nitroalkenes to form four-membered rings. researchgate.netresearchgate.netlibretexts.org For instance, the reaction with a ketene (B1206846) would be expected to yield a cyclobutanone (B123998) derivative. nih.gov Similarly, the C=S double bond of the thioamide moiety can act as a dienophile in hetero-Diels-Alder reactions ([4+2] cycloadditions), reacting with a 1,3-diene to form a six-membered thiopyran ring system. nih.gov

The specific outcome of these reactions—regioselectivity and stereoselectivity—is governed by the frontier molecular orbitals (HOMO-LUMO) of the reacting species. nih.gov

Role as a Ligand in Coordination Chemistry

The presence of both nitrogen and sulfur atoms with available lone pairs makes this compound an excellent candidate as a chelating ligand in coordination chemistry. umn.edu Such β-enaminothiones can coordinate with a variety of transition metals to form stable complexes. researchgate.net

This ligand typically acts as a bidentate chelator, coordinating to a central metal ion through the enamine nitrogen atom and the thioamide sulfur atom. researchgate.netscispace.com This forms a stable six-membered chelate ring, a favored conformation in coordination chemistry. ebsco.comwikipedia.orgnih.gov The formation of such a ring structure significantly enhances the stability of the metal complex compared to coordination with monodentate ligands, a phenomenon known as the chelate effect. wikipedia.org

The preference for N,S-coordination is common for this class of ligands. The nitrogen acts as a "hard" donor, while the sulfur acts as a "soft" donor. This dual nature allows it to coordinate effectively with a wide range of transition metals, which have varying hard/soft characteristics. For instance, it can form stable complexes with metals like copper(II), nickel(II), cobalt(II), and zinc(II). researchgate.netscispace.com

Metal complexes of vinylogous thioamides are typically synthesized by reacting the ligand with a metal salt (e.g., chloride or acetate) in an appropriate solvent like ethanol (B145695) or methanol. scispace.comdnu.dp.ua The resulting complexes can be isolated as stable, often colored, crystalline solids.

Characterization of these complexes relies on a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Upon coordination to a metal, characteristic shifts in the vibrational frequencies of the C=C, C=N, and C=S bonds are observed. A decrease in the C=S stretching frequency and a shift in the C=N/C=C stretching region are indicative of N,S-chelation. researchgate.net The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-sulfur (M-S) bonds.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the metal ion. The d-d transitions observed are characteristic of the specific metal ion and its coordination environment (e.g., tetrahedral, square planar, or octahedral). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand within the complex. Changes in the chemical shifts of protons and carbons near the coordinating atoms (N and S) provide evidence of complexation.

Magnetic Susceptibility: This measurement helps determine the number of unpaired electrons in the metal center, which in turn helps to deduce the geometry of the complex. researchgate.net

| Spectroscopic Method | Observation | Interpretation |

|---|---|---|

| IR Spectroscopy | Decrease in ν(C=S) frequency | Coordination of sulfur to the metal center. researchgate.net |

| Shift in ν(C=N) and ν(C=C) frequencies | Coordination of nitrogen and delocalization in the chelate ring. | |

| Appearance of new bands (400-600 cm⁻¹) | Formation of M-N and M-S bonds. | |

| UV-Vis Spectroscopy | Appearance of new absorption bands | d-d electronic transitions indicating specific coordination geometry. researchgate.net |

| ¹H NMR Spectroscopy | Downfield shift of N-H proton (if present) | Involvement of nitrogen in coordination. |

| Shift in vinyl proton signals | Change in electronic environment upon chelation. |

Theoretical calculations, such as those using Density Functional Theory (DFT), are powerful tools for understanding the nature of metal-ligand bonding in these complexes. uobaghdad.edu.iq Such studies can provide detailed insights into the electronic structure, geometry, and stability of the coordinated species. researchgate.net

Computational analyses can be used to:

Optimize Geometry: Predict the most stable three-dimensional structure of the metal complex, including bond lengths and angles within the chelate ring.

Analyze Bonding: Employ methods like Natural Bond Orbital (NBO) analysis to quantify the nature and strength of the M-N and M-S coordinate bonds. This can reveal the degree of covalent versus electrostatic character in the interaction.

Calculate Spectroscopic Properties: Predict IR and UV-Vis spectra, which can then be compared with experimental data to validate the proposed structure. mdpi.com

Determine Stability: Calculate the binding energy between the ligand and the metal ion, providing a quantitative measure of the complex's stability. researchgate.net

These theoretical studies often confirm that the stability of the complex arises from a synergistic combination of σ-donation from the nitrogen and sulfur lone pairs to the metal and, in some cases, π-backbonding from the metal d-orbitals to the ligand's π* orbitals.

Derivatization Strategies and Heterocyclic Ring Modifications

The rich chemical functionality of this compound allows for a variety of derivatization strategies. These modifications can be used to tune the molecule's electronic properties, steric profile, or to introduce new functional groups.

Reactions at the Thioamide Group: The thioamide group is a versatile handle for further transformations. It can be S-alkylated using alkyl halides to form a thioiminium salt, which is a highly reactive intermediate. The thioamide can also be converted to an amide via oxidation or other methods. unimelb.edu.au

Electrophilic Substitution: The nucleophilic α-carbon is a prime site for electrophilic substitution reactions. It can be halogenated, nitrated, or undergo formylation (Vilsmeier-Haack reaction) to introduce new substituents onto the carbon backbone.

Modification of the Pyrrolidine Ring: While the pyrrolidine ring is generally stable, reactions can be designed to modify it. For instance, if the starting materials for the synthesis of the pyrrolidine ring are varied, different substituents can be introduced at other positions on the ring. nih.gov

Condensation Reactions: The active methylene (B1212753) group of the propanethione moiety can potentially participate in condensation reactions with aldehydes or ketones under basic conditions, extending the conjugated system.

These derivatization strategies are crucial for synthesizing analogs with tailored properties for applications in areas such as catalysis, materials science, or medicinal chemistry.

In-depth Analysis of this compound's Chemical Reactivity and Transformation Pathways

General chemical principles suggest that the functional groups present in this compound would impart a specific reactivity profile. The enamine moiety, characterized by a nitrogen atom bonded to a double bond, is typically electron-rich and susceptible to oxidation. The thiocarbonyl group in the vinylogous thioamide structure is also a site of potential redox activity and can participate in various photochemical reactions. However, without specific studies on this compound, any discussion of its reactivity would be purely speculative and fall short of the required scientific accuracy and detail.

A thorough search of chemical databases and scientific literature did not yield any dedicated studies or specific data sets—such as reaction conditions, product yields, or spectroscopic analyses—that would be necessary to construct the requested detailed article and data tables on the oxidation-reduction chemistry and photochemical transformations of this compound.

Therefore, this article cannot be generated as per the user's specific instructions due to the absence of the necessary scientific data.

Structure Reactivity/property Relationships in 1 Pyrrolidin 2 Ylidene 2 Propanethione Derivatives

Influence of Substituents on Electronic, Steric, and Conformational Features

Electronic Effects:

The nitrogen atom of the pyrrolidine (B122466) ring donates electron density to the conjugated system of the enaminothione moiety. This delocalization is a key feature of the molecule's electronic structure. Substituents on the pyrrolidine ring can either enhance or diminish this electron-donating effect.

Electron-donating groups (EDGs) , such as alkyl groups, increase the electron density on the nitrogen atom, leading to stronger electron donation into the conjugated system. This, in turn, increases the nucleophilicity of the β-carbon and the sulfur atom.

Electron-withdrawing groups (EWGs) , such as fluoro or cyano groups, decrease the electron density on the nitrogen atom, reducing its electron-donating capacity. This results in a less nucleophilic molecule.

These electronic perturbations can be quantified by considering the Hammett or Taft parameters of the substituents. A hypothetical illustration of these effects on the electron density of the enaminothione system is presented in Table 1.

Table 1: Predicted Influence of Substituents on the Electronic Properties of 1-(Pyrrolidin-2-ylidene)-2-propanethione Derivatives

| Substituent (R) at C4 | Substituent Type | Predicted Effect on Nitrogen's Electron-Donating Ability | Predicted Change in Nucleophilicity of β-Carbon |

| -H | Neutral | Baseline | Baseline |

| -CH₃ | Electron-Donating | Increased | Increased |

| -F | Electron-Withdrawing | Decreased | Decreased |

| -CN | Strongly Electron-Withdrawing | Significantly Decreased | Significantly Decreased |

Steric Effects:

The size and position of substituents on the pyrrolidine ring introduce steric hindrance, which can affect both the conformation of the ring and the reactivity of the molecule. Bulky substituents can restrict the rotation around the C-N bond, favoring certain conformations over others. This can impact the accessibility of the lone pair of electrons on the nitrogen atom and the approach of reactants to the enaminothione system. For example, a large substituent at the C5 position could hinder reactions at the nearby nitrogen atom or influence the orientation of the propanethione group.

Conformational Features:

The pyrrolidine ring is known to exist in a state of "pseudorotation," rapidly interconverting between different envelope and twist conformations. nih.gov Substituents can lock the ring into a specific conformation. For instance, a trans-4-fluoro substituent on a proline ring (a related structure) has been shown to favor an exo pucker, while a cis-4-fluoro substituent favors an endo pucker. nih.gov These conformational biases, induced by substituents, can alter the alignment of orbitals in the conjugated system, thereby influencing the molecule's reactivity. A computational analysis of N-substituted pyrrolidines has shown that the interplay of electronic and steric effects determines the rotational barriers and preferred conformations. researchgate.net

Correlations between Molecular Geometry and Chemical Reactivity Profiles

The three-dimensional arrangement of atoms in this compound derivatives is a critical determinant of their chemical reactivity. The planarity of the enaminothione system is essential for effective π-electron delocalization, which in turn governs its nucleophilic character. nih.gov

The reactivity of enamines and their derivatives is well-established, with the β-carbon being a primary site for electrophilic attack. libretexts.org The geometry of the molecule dictates the accessibility of this and other reactive sites. For instance, the enamine can exist in s-cis or s-trans conformations, and the relative stability of these conformers can influence the stereochemical outcome of reactions. researchgate.net While specific studies on this compound are not available, general principles of enamine reactivity suggest that the molecule will react with electrophiles such as alkyl halides and acyl halides at the β-carbon. libretexts.org

Computational studies on related systems, such as the cycloaddition reactions of azomethine ylides, demonstrate that the geometry of the transition state, which is influenced by the initial geometry of the reactants, determines the reaction pathway and product distribution. mdpi.com A similar principle would apply to reactions of this compound, where the ground-state geometry, as influenced by substituents, will affect the activation energy of various reaction pathways.

The table below outlines hypothetical correlations between geometric parameters and the reactivity of substituted this compound derivatives, based on established principles of enamine and enaminothione chemistry. researchgate.netscripps.edu

Table 2: Predicted Correlations between Molecular Geometry and Reactivity in this compound Derivatives

| Geometric Parameter | Influence of Substituents | Predicted Impact on Reactivity |

| C=C-N-C Dihedral Angle | Bulky substituents may cause deviation from planarity. | Reduced planarity would decrease π-conjugation, leading to lower nucleophilicity and reactivity. |

| Pyrrolidine Ring Pucker | Influenced by the stereochemistry of substituents. | Can affect the orientation of the enaminothione side chain, potentially hindering the approach of reactants. |

| Steric Accessibility of β-Carbon | Bulky groups on the pyrrolidine ring or the propanethione moiety. | Increased steric hindrance will decrease the rate of reaction with electrophiles. |

Quantitative Structure-Property Relationship (QSPR) Studies on Derived Chemical Characteristics (e.g., pKa, redox potentials)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or property-based descriptors of a series of compounds with a particular chemical characteristic. While specific QSPR studies on this compound are not documented in the literature, the principles of QSPR can be applied to predict properties such as pKa and redox potentials for its derivatives. QSAR (the activity-focused equivalent) studies have been performed on other pyrrolidine derivatives, demonstrating the feasibility of this approach. scispace.com

pKa Prediction:

The pKa of the conjugate acid of this compound (protonated at the nitrogen or sulfur atom) is a measure of its basicity. This property is heavily influenced by the electronic effects of substituents on the pyrrolidine ring. A QSPR model for pKa could be developed by calculating various molecular descriptors for a series of derivatives and correlating them with experimentally determined or computationally predicted pKa values.

Relevant descriptors for a pKa QSPR model would likely include:

Electronic descriptors: Hammett constants (σ), calculated atomic charges (e.g., on the nitrogen and sulfur atoms), and dipole moments.

Topological descriptors: Molecular connectivity indices that describe the branching and shape of the molecule.

Quantum chemical descriptors: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's ability to donate and accept electrons. rdd.edu.iqresearchgate.netwayne.edunih.gov

A hypothetical QSPR equation for pKa might take the form:

pKa = c₀ + c₁σ + c₂q(N) + c₃E(HOMO)

where c₀, c₁, c₂, and c₃ are regression coefficients, σ is the Hammett constant of a substituent, q(N) is the calculated charge on the nitrogen atom, and E(HOMO) is the energy of the HOMO.

Redox Potential Prediction:

The redox potential of this compound derivatives would describe their propensity to be oxidized or reduced. Oxidation would likely involve the electron-rich enaminothione system. A QSPR model for redox potentials would also rely on descriptors that capture the electronic properties of the molecules.

Key descriptors for a redox potential QSPR model could include:

Energy-based descriptors: HOMO and LUMO energies are directly related to the ionization potential and electron affinity, respectively, and are therefore strong predictors of redox behavior. chemrxiv.orgchemrxiv.org

Pharmacokinetic properties: In some cases, properties related to drug-likeness have been shown to correlate with redox potentials. chemrxiv.orgchemrxiv.org

The development of such QSPR models would enable the prediction of these important chemical characteristics for new, unsynthesized derivatives of this compound, guiding the design of molecules with specific desired properties.

Potential Advanced Chemical Applications and Future Research Avenues

Utilization as a Versatile Organic Building Block in Multicomponent Reactions and Complex Molecule Synthesis (excluding biological targets)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.orgnih.gov The structural framework of 1-(pyrrolidin-2-ylidene)-2-propanethione, akin to vinylogous amides and thioamides, presents multiple reactive sites, making it a promising candidate for the design of novel MCRs. umn.edu Its enamine character allows for nucleophilic attack at the β-carbon, while the thiocarbonyl group can act as an electrophile or participate in cycloaddition reactions.

Future research could explore the use of this compound in established MCRs such as the Ugi or Passerini reactions, potentially leading to the rapid assembly of complex, polyfunctionalized molecules. organic-chemistry.orgbeilstein-journals.org For instance, its reaction with an isocyanide, a carboxylic acid, and an aldehyde could theoretically yield highly substituted peptide-like structures, but with a unique thioamide linkage. Furthermore, its dienamine-like reactivity could be exploited in formal [4+2] cycloaddition reactions with various dienophiles to construct intricate polycyclic systems. nih.gov The development of novel MCRs centered around this scaffold could provide streamlined access to diverse chemical libraries for screening in materials science and other non-biological fields.

The principle of vinylogy suggests that the electronic effects of the nitrogen atom are transmitted through the conjugated system to the thiocarbonyl group, influencing its reactivity. nih.govacs.org This vinylogous thioamide character can be harnessed for the synthesis of complex molecules. For example, it could serve as a precursor to extended π-systems through metal-catalyzed cross-coupling reactions at the sulfur atom, after conversion to a more reactive species. The pyrrolidine (B122466) ring also offers stereochemical diversity, and asymmetric syntheses utilizing chiral variants of this compound could lead to the enantioselective construction of complex molecular architectures. rsc.org

Exploration in Supramolecular Chemistry and Crystal Engineering (purely chemical, not related to drug delivery)

The thioamide group is known to be an excellent hydrogen bond donor and acceptor, and its directional hydrogen-bonding capabilities are valuable in constructing well-defined supramolecular assemblies. nih.gov The high dipole moment of the thioamide bond can also contribute to the stability and organization of these structures. nih.gov Consequently, this compound could be a valuable tecton (building block) in supramolecular chemistry and crystal engineering.

Future investigations could focus on the self-assembly of this compound into one-, two-, or three-dimensional networks through hydrogen bonding and other non-covalent interactions like π-π stacking, if aromatic substituents are introduced. nih.govnih.gov The planarity of the core structure and the potential for strong intermolecular interactions could lead to the formation of liquid crystals or other ordered materials. The ability of the thiocarbonyl sulfur to coordinate with metal ions also opens up the possibility of creating coordination polymers with interesting topologies and properties.

Crystal engineering studies on derivatives of this compound could reveal how systematic changes in the molecular structure influence the packing arrangements in the solid state. nih.govresearchgate.net This understanding is crucial for the rational design of new materials with desired physical properties, such as nonlinear optical activity or specific host-guest recognition capabilities. The presence of the pyrrolidine ring could also be exploited to introduce chirality into these supramolecular structures, leading to the formation of helical assemblies or chiral frameworks.

Role in Organocatalysis or as Ligands in Metal-Catalyzed Reactions (non-biological catalysis)

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in synthetic chemistry. wikipedia.orgnih.gov The pyrrolidine scaffold is a well-established motif in many successful organocatalysts, most notably in proline-catalyzed reactions where it facilitates enamine and iminium ion catalysis. youtube.comresearchgate.net The pyrrolidine moiety in this compound could potentially engage in similar catalytic cycles.

For instance, chiral derivatives of this compound could be explored as catalysts for asymmetric aldol, Mannich, or Michael reactions. The thiocarbonyl group could play a secondary role in coordinating to substrates or modifying the steric and electronic properties of the catalytic center. Research in this area would involve the synthesis of enantiomerically pure derivatives of this compound and testing their efficacy in a range of organocatalytic transformations.

In the realm of metal-catalyzed reactions, the thioamide functionality is a known ligand for various transition metals. nih.gov The sulfur atom can act as a soft donor, and the nitrogen atom can also participate in coordination, making vinylogous thioamides potential bidentate ligands. The resulting metal complexes could exhibit novel catalytic activities. For example, palladium or copper complexes of this compound or its derivatives could be investigated as catalysts for cross-coupling, C-H activation, or hydrogenation reactions. mdpi.com The modular nature of the ligand would allow for fine-tuning of its steric and electronic properties to optimize catalytic performance.

| Potential Catalytic Application | Catalyst Type | Rationale |

| Asymmetric Aldol Reaction | Chiral Organocatalyst | The pyrrolidine moiety can form a nucleophilic enamine intermediate. |

| Asymmetric Michael Addition | Chiral Organocatalyst | The pyrrolidine can activate carbonyl compounds towards nucleophilic attack. |

| Cross-Coupling Reactions | Metal-Ligand Complex | The thioamide can act as a ligand for transition metals like palladium or copper. |

| C-H Activation | Metal-Ligand Complex | The ligand can stabilize catalytically active metal centers for C-H functionalization. |

| Hydrogenation | Metal-Ligand Complex | The thioamide-metal complex may facilitate the transfer of hydrogen to unsaturated substrates. |

Emerging Research Directions in Synthetic Methodology and Mechanistic Understanding

The development of new synthetic methods for the preparation of this compound and its derivatives is a crucial first step for exploring its potential applications. While methods for the synthesis of related β-enaminones are well-established, their thio-analogues are less common. researchgate.netnih.govorganic-chemistry.org Future research could focus on developing efficient and scalable syntheses, for example, through the thionation of the corresponding β-enaminone or via a multicomponent reaction involving a β-dithioketone, an amine, and another component.

A deeper mechanistic understanding of the reactions involving this compound is also essential for its rational application in synthesis. nih.gov For example, detailed kinetic and computational studies could elucidate the factors that govern its reactivity in multicomponent reactions or its binding and activation modes in organocatalysis and metal catalysis. scispace.com Such studies would provide valuable insights for the design of more efficient and selective transformations.

Furthermore, the unique photophysical and electrochemical properties of this compound and its derivatives could be an interesting area of investigation. The extended conjugation and the presence of the thioamide group might impart interesting properties that could be exploited in materials science, for example, in the development of new dyes, sensors, or electronic materials.

| Research Direction | Key Objectives | Potential Impact |

| Synthetic Methodology | Develop efficient and scalable syntheses of this compound and its derivatives. | Enable broader access to this compound for further research and application. |

| Mechanistic Studies | Elucidate the reaction mechanisms in which this compound participates through kinetic and computational methods. | Facilitate the rational design of new reactions and catalysts based on this scaffold. |

| Photophysical Properties | Investigate the absorption, emission, and electrochemical properties of the compound and its derivatives. | Uncover potential applications in materials science, such as in sensors or organic electronics. |

Q & A

Q. What are the established synthetic routes for 1-(Pyrrolidin-2-ylidene)-2-propanethione, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or cyclization. For example, analogous pyrrolidine derivatives are synthesized via microwave-assisted reactions using potassium carbonate as a base in polar aprotic solvents like DMF . Optimization can employ factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading) systematically. A fractional factorial approach reduces experimental runs while identifying critical factors affecting yield .

| Variable Tested | Optimal Condition | Yield Increase (%) |

|---|---|---|

| Temperature | 150°C | 15 |

| Solvent | DMF | 20 |

| Reaction Time | 20 hours | 10 |

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR : Assign proton environments (e.g., pyrrolidine ring protons at δ 3.3–3.3 ppm, thiocarbonyl group at δ 10.01 ppm) and confirm stereochemistry .

- IR Spectroscopy : Identify thiocarbonyl (C=S) stretching vibrations (~1200–1050 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns to distinguish from analogs .

Advanced Research Questions

Q. How can computational chemistry methods be integrated with experimental data to elucidate the reaction mechanisms involving this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition-state energies to propose mechanistic pathways (e.g., [3+2] cycloadditions). Compare computed vibrational spectra with experimental IR data to validate intermediates .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics. For example, DMF’s high polarity stabilizes ionic intermediates, accelerating cyclization .

- Docking Studies : Predict binding affinities for biological targets (e.g., enzymes) to guide pharmacological testing .

Q. What strategies are recommended for resolving contradictions in thermodynamic stability data reported for this compound across different studies?

Methodological Answer:

- Controlled Replication : Standardize conditions (solvent purity, inert atmosphere) to isolate variables causing discrepancies. Pre-test/post-test designs with control groups minimize confounding factors .

- Meta-Analysis : Apply statistical models (e.g., random-effects regression) to aggregate data from multiple studies, weighting results by sample size and measurement precision .

- Isothermal Titration Calorimetry (ITC) : Directly measure enthalpy changes to reconcile conflicting ΔG values .

Q. How should researchers design experiments to investigate the compound’s interactions with biological targets while minimizing off-target effects?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with systematic modifications (e.g., thiocarbonyl → carbonyl substitution) to identify critical pharmacophores .

- Selectivity Screening : Use panels of related enzymes (e.g., kinases, proteases) to assess specificity. Dose-response curves (IC50) quantify potency differences .

- In Silico Toxicity Prediction : Tools like ProTox-II predict hepatotoxicity and mutagenicity early in the research pipeline .

Theoretical Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.